molecular formula C17H18N2O B1305413 1-Acetyl-3,5-diphenylpyrazolidine CAS No. 332102-25-7

1-Acetyl-3,5-diphenylpyrazolidine

Cat. No.: B1305413
CAS No.: 332102-25-7
M. Wt: 266.34 g/mol
InChI Key: VPHCFSLKUFAMIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-Acetyl-3,5-diphenylpyrazolidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Acetyl-3,5-diphenylpyrazolidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of 1-Acetyl-3,5-diphenylpyrazolidine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of its use. For example, in medicinal chemistry, it may act on specific enzymes or receptors involved in disease pathways .

Properties

IUPAC Name

1-(3,5-diphenylpyrazolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-13(20)19-17(15-10-6-3-7-11-15)12-16(18-19)14-8-4-2-5-9-14/h2-11,16-18H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHCFSLKUFAMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(N1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389557
Record name 1-acetyl-3,5-diphenylpyrazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332102-25-7
Record name 1-acetyl-3,5-diphenylpyrazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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